2-(3,5-Dioxopiperazin-1-yl)acetamide is a compound classified within the dioxopiperazine family. This class is characterized by the presence of a piperazine ring that contains two ketone groups at the 3 and 5 positions. The chemical structure of 2-(3,5-Dioxopiperazin-1-yl)acetamide can be represented by the molecular formula and has a unique arrangement that contributes to its biological activity and potential applications in medicinal chemistry .
The synthesis of 2-(3,5-Dioxopiperazin-1-yl)acetamide can be achieved through several methods:
The reaction conditions typically involve controlled temperatures and pH levels to facilitate selective transformations. The use of various catalysts may also enhance reaction rates and product selectivity .
The molecular structure of 2-(3,5-Dioxopiperazin-1-yl)acetamide features a piperazine ring with two carbonyl groups at positions 3 and 5, along with an acetamide group at position 2. This arrangement is crucial for its biological activity.
Key structural data includes:
2-(3,5-Dioxopiperazin-1-yl)acetamide is capable of undergoing various chemical reactions, including:
Common reagents for these reactions include:
Reaction conditions are carefully controlled to ensure selectivity and efficiency in product formation.
The mechanism of action for 2-(3,5-Dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play significant roles in gene expression regulation and cancer progression. This inhibition can lead to altered gene expression profiles that may contribute to its potential therapeutic effects against cancer .
The physical properties of 2-(3,5-Dioxopiperazin-1-yl)acetamide include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and other thermodynamic properties are essential for practical applications but were not specified in the sources reviewed .
2-(3,5-Dioxopiperazin-1-yl)acetamide has a broad range of applications in scientific research:
Piperazine derivatives have evolved from early anthelmintic applications to cornerstone scaffolds in CNS and antimicrobial therapeutics. The discovery of 2-(3,5-dioxopiperazin-1-yl)acetamide (PubChem CID: 1355505; C₆H₉N₃O₃) represents a strategic fusion of cyclic dipeptide motifs with bioactive acetamide functionalities [1] [10]. Piperazine first emerged in medicinal chemistry in the 1950s, with its incorporation into antihistamines (e.g., cyclizine) and antipsychotics (e.g., chlorpromazine derivatives) exploiting its dual hydrogen-bonding capacity and conformational flexibility [10]. The dioxopiperazine variant specifically arose from efforts to enhance metabolic stability while retaining the ability to engage biological targets through:
Table 1: Evolution of Piperazine-Containing Therapeutics
Era | Representative Drug | Therapeutic Class | Role of Piperazine | |
---|---|---|---|---|
1950s | Cyclizine | Antihistamine | Conformational constraint | |
1970s | Trifluoperazine | Antipsychotic | Dopamine receptor anchoring | |
1990s | Ciprofloxacin | Antibiotic | Solubility enhancement | |
2000s | 2-(3,5-Dioxopiperazin-1-yl)acetamide derivatives | Anticonvulsant/Cytotoxic agents | Dual hydrogen-bond donor/acceptor | [2] [10] |
The dioxopiperazine moiety’s significance was amplified when Vamecq et al. demonstrated potent anticonvulsant activity in N-substituted phthalimide derivatives bearing dioxopiperazine fragments, establishing structure-activity relationships (SAR) that informed later designs of 2-(3,5-dioxopiperazin-1-yl)acetamide analogs [2].
The 3,5-dioxopiperazine (DKP) core provides unique three-dimensional topology critical for target engagement. Unlike planar aromatic systems, the boat-chair conformation equilibrium of DKPs creates chiral pockets that mimic peptide turn structures, enabling selective protein interactions [2] [8]. Key structural advantages include:
Table 2: Hydrogen-Bonding Parameters in DKP-Containing Bioactive Compounds
Compound | Target Protein | H-Bond Distance (Å) | Biological Effect | |
---|---|---|---|---|
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione | GABAₐ receptor | 2.91 (C=O...H-N) | ED₅₀ = 97.5 mg/kg in MES test | [2] |
3-Methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides | Voltage-gated Na⁺ channels | 3.07–3.22 (N-H...O=C) | Seizure suppression | [4] |
Amiridine-piperazine hybrids | AChE PAS site | 2.85 (C=O...H-O-Tyr) | IC₅₀ = 0.87 µM | [7] |
SAR studies of anticonvulsant dioxopiperazines reveal that N4-substitution with electron-withdrawing groups (e.g., 4-fluorophenyl) enhances potency by 3.7-fold in maximal electroshock (MES) tests compared to unsubstituted analogs, demonstrating the moiety’s tunability [2] [4].
The -NH-C(=O)-CH₂- linker in 2-(3,5-dioxopiperazin-1-yl)acetamide serves as a versatile molecular tether that balances hydrophilicity and conformational freedom. Critical pharmacological benefits include:
Table 3: Pharmacokinetic Advantages of Acetamide Linkers in Piperazine Derivatives
Pharmacokinetic Parameter | Direct Conjugate (1a) | Acetamide Derivative (1c) | Improvement Factor | |
---|---|---|---|---|
Water solubility (mg/mL) | 1.69 ± 0.44 | 8.11 ± 0.64 | 4.8× | |
Metabolic half-life (min) | 28.3 | >120 | >4.2× | |
Log P | 2.77 | 1.30 | 2.1× reduction | [5] |
In anticonvulsant applications, acetamide derivatives like 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione exhibit ED₅₀ values of 104.11 mg/kg in MES tests, comparable to phenytoin, by facilitating sodium channel blockade [2] [4]. Similarly, in soluble epoxide hydrolase (sEH) inhibitors, 1-adamantan-1-yl-3-(2-piperazin-2-yl-ethyl)-ureas with acetamide spacers achieve IC₅₀ = 1.37 μM while maintaining solubility >7.46 mg/mL – overcoming a critical development barrier for urea-based drugs [5].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5